1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine
Overview
Description
“1-(2,4,5-Trifluorophenyl)propan-2-one” is a ketone derivative that contains a trifluoromethyl group, which makes it highly reactive and useful for a range of research purposes .
Synthesis Analysis
There are several methods for the synthesis of related compounds. For example, a process for the preparation of 2,4,5-trifluorophenylacetic acid and salts thereof by new synthetic intermediates has been described . Also, six chemo-enzymatic routes are described for the synthesis of a fluorinated D-phenylalanine derivative, precursor of the antidiabetic drug sitagliptin .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Research indicates that 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine plays a key role in the synthesis of various pyrazole derivatives. For instance, Xu Li-feng (2011) discusses the synthesis and characterization of new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, highlighting the role of similar compounds in this process. This synthesis involves intermediate steps using related pyrazole amines and showcases their utility in creating biologically active compounds in medicine (Xu Li-feng, 2011).
Development of Pyrazolo[3,4-b]pyridine Derivatives
Aseyeh Ghaedi et al. (2015) report an efficient method to synthesize novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process involves the condensation of pyrazole-5-amine derivatives and highlights the significance of such compounds in creating new N-fused heterocycles with potential pharmaceutical applications (Aseyeh Ghaedi et al., 2015).
Role in Nonlinear Electro-Optics
V. Shelkovnikov et al. (2019) explore the synthesis of formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles. These derivatives, containing various amine residues, are used as donor blocks in the synthesis of donor–acceptor dyes, which are potential chromophores for nonlinear electro-optics. This highlights the role of such compounds in advanced material sciences (V. Shelkovnikov et al., 2019).
Application in Polymerization and Catalysis
Anelisa Matiwane et al. (2020) discuss the use of pyrazolyl compounds in catalyzing the copolymerization of CO2 and cyclohexene oxide. The study reveals that pyrazolyl compounds, including those with structural similarities to this compound, can act as effective catalysts in the formation of environmentally significant polymers (Anelisa Matiwane et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of glucose metabolism.
Mode of Action
This compound interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are regulated more effectively.
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells. By inhibiting DPP-4, this compound prolongs the action of these hormones, enhancing their beneficial effects on glucose regulation .
Result of Action
The molecular and cellular effects of this compound’s action include increased insulin secretion, decreased glucagon release, and improved blood glucose regulation . These effects can be beneficial in the management of conditions like diabetes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can affect its absorption and metabolism. Additionally, factors such as pH and temperature can impact the stability of the compound.
Safety and Hazards
The safety data sheet for a related compound, “3-Fluorophenyl isocyanate”, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
1-(2,4,5-trifluorophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14-15/h1-4H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZZUZVJWFRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)C2=CC(=C(C=C2F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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